molecular formula C24H23N5O2 B14102486 N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Cat. No.: B14102486
M. Wt: 413.5 g/mol
InChI Key: ZTZCCZBKQMABST-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a 4-ethylphenyl group at position 2 and an acetamide moiety at position 4. The acetamide side chain is further modified with a 2,3-dihydro-1H-inden-1-yl group, imparting structural rigidity due to the bicyclic indene system. This rigidity may enhance binding selectivity to biological targets, such as kinases or enzymes, by reducing conformational flexibility . The 4-ethylphenyl substituent likely contributes to hydrophobic interactions in binding pockets, while the pyrazolo-triazine core provides hydrogen-bonding capabilities via its carbonyl and nitrogen atoms. Though direct biological data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrazolo-triazine derivatives) are frequently explored in medicinal chemistry for their kinase inhibitory or antimicrobial properties .

Properties

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

InChI

InChI=1S/C24H23N5O2/c1-2-16-7-9-18(10-8-16)21-13-22-24(31)28(25-15-29(22)27-21)14-23(30)26-20-12-11-17-5-3-4-6-19(17)20/h3-10,13,15,20H,2,11-12,14H2,1H3,(H,26,30)

InChI Key

ZTZCCZBKQMABST-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4CCC5=CC=CC=C45

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide” likely involves multiple steps, including the formation of the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl core and subsequent functionalization. Typical reaction conditions might include:

    Reagents: Starting materials such as indene, 4-ethylphenyl derivatives, and appropriate acylating agents.

    Catalysts: Acid or base catalysts to facilitate the formation of the heterocyclic ring.

    Solvents: Organic solvents like dichloromethane, toluene, or ethanol.

    Temperature: Reactions may require elevated temperatures to proceed efficiently.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up: Adapting laboratory-scale reactions to industrial-scale processes.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry to ensure the compound meets required specifications.

Chemical Reactions Analysis

Types of Reactions

The compound “N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide” may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the compound’s electronic properties.

    Reduction: Removal of oxygen or addition of hydrogen atoms, possibly affecting the compound’s stability.

    Substitution: Replacement of one functional group with another, which can modify the compound’s reactivity and interactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.

Medicine

The compound could have potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors involved in disease pathways.

Industry

In industry, it might be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which “N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide” exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Pathway Modulation: Affecting cellular pathways involved in metabolism, growth, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight R1 (Pyrazolo-triazine substituent) R2 (Acetamide substituent) Notable Features
Target : N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide Not explicitly given ~419 (estimated) 4-Ethylphenyl 2,3-Dihydro-1H-inden-1-yl Bicyclic indenyl group enhances rigidity; ethylphenyl improves hydrophobicity
Analog 1 : 2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide C₁₈H₁₄FN₅O₃ 367.34 4-Fluorophenyl 2-Furylmethyl Fluorine increases metabolic stability; furyl enhances π-π stacking
Analog 2 : N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide C₂₂H₂₁N₅O₄ 419.44 4-Ethylphenyl 2,3-Dimethoxyphenylmethyl Methoxy groups improve solubility; similar R1 to target
Analog 3 : N-(4-Chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide C₂₄H₂₀ClN₅O₃ 469.90 4-Methoxyphenyl 4-Chlorobenzyl Chlorine adds steric bulk; methoxy enhances H-bonding potential
Analog 4 : N-[3-(4-Benzyl-1-piperidinyl)propyl]-2-[2-(4-methoxyphenyl)-7-methyl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide Not fully specified ~550 (estimated) 4-Methoxyphenyl, 7-methyl 3-(4-Benzylpiperidinyl)propyl Piperidine increases basicity; benzyl group adds lipophilicity

Key Structural and Functional Insights:

Core Modifications :

  • The pyrazolo-triazine core is conserved across analogs, preserving hydrogen-bonding and π-stacking capabilities. Substitutions at R1 (e.g., 4-ethylphenyl, 4-fluorophenyl, 4-methoxyphenyl) modulate electronic and hydrophobic interactions. For example:

  • 4-Fluorophenyl (Analog 1): Introduces electron-withdrawing effects, increasing metabolic stability .
  • 4-Methoxyphenyl (Analog 3, 4): Methoxy groups donate electrons, possibly enhancing binding to polar residues in targets .

Side Chain Variations :

  • The acetamide substituent (R2) significantly impacts solubility and target engagement:

  • 2,3-Dihydro-1H-inden-1-yl (target): Rigid bicyclic structure may reduce off-target interactions .
  • 2-Furylmethyl (Analog 1): Polar furan oxygen could participate in H-bonding but may reduce metabolic stability compared to saturated systems .
  • 4-Chlorobenzyl (Analog 3): Chlorine’s steric bulk might hinder binding in compact active sites .
  • Piperidinylpropyl (Analog 4): Basic nitrogen in piperidine improves solubility in acidic environments .

Physicochemical Properties :

  • Molecular weights range from 367.34 (Analog 1) to ~550 (Analog 4), influencing bioavailability. Lower molecular weight analogs (e.g., Analog 1) may have better absorption but shorter half-lives.
  • LogP Predictions : Ethyl and benzyl groups (target, Analog 4) increase lipophilicity, while methoxy and piperidine (Analog 2, 4) enhance solubility.

Research Findings and Limitations:

  • Biological Activity: No direct activity data for the target compound are available in the evidence. However, pyrazolo-triazine derivatives are frequently associated with kinase inhibition (e.g., JAK2, EGFR) and antimicrobial activity .
  • Synthetic Accessibility : The indenyl group in the target compound may pose synthetic challenges compared to simpler substituents like furylmethyl or benzyl.

Biological Activity

N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure comprising an indene moiety and a pyrazolo-triazine framework. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. The following table summarizes its chemical properties:

PropertyValue
Molecular FormulaC22H24N6O2
Molecular Weight396.46 g/mol
IUPAC NameThis compound
CAS NumberNot available

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyrazolo-triazines have been studied for their ability to inhibit tumor growth in various cancer cell lines. In vitro studies using cell lines such as A549 (lung cancer) and MCF7 (breast cancer) demonstrated that these compounds can induce apoptosis and inhibit cell proliferation.

A study reported that certain triazene derivatives showed cytotoxic effects against melanoma and colon cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), which leads to cellular stress and apoptosis .

Antimicrobial Activity

In addition to anticancer effects, pyrazolo derivatives have been evaluated for antimicrobial properties. Compounds similar to this compound have shown activity against various bacterial strains and fungi. The mechanism generally involves disruption of bacterial cell walls or inhibition of nucleic acid synthesis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The indene structure may facilitate binding to enzyme active sites or receptor sites involved in signaling pathways related to cell growth and apoptosis.

For example:

  • Enzyme Inhibition : It may inhibit enzymes involved in DNA replication or repair.
  • Receptor Modulation : The compound could act as an antagonist or agonist at certain receptors, influencing cellular responses.

Case Studies

Case Study 1: Antitumor Activity in Lung Cancer Cells
A study evaluated the effects of a related compound on A549 lung cancer cells using the MTS assay to measure cell viability. Results indicated a dose-dependent decrease in viability at concentrations above 10 μM after 48 hours of treatment. This suggests potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of pyrazolo derivatives against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in disk diffusion assays at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential .

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